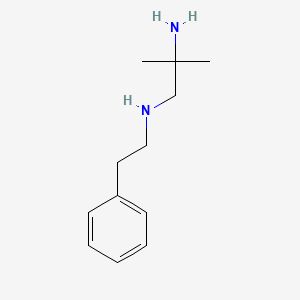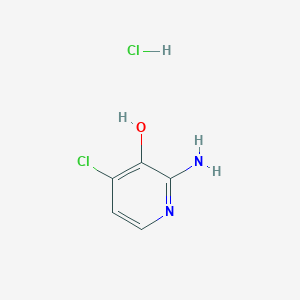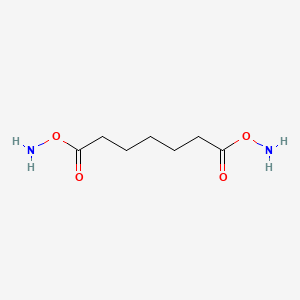
tert-Butyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ブチル 2-(2-メチルピリジン-3-イル)ピロリジン-1-カルボン酸エステルは、tert-ブチルエステル基と2-メチルピリジン-3-イル基が置換されたピロリジン環を特徴とする複素環式化合物です。この化合物は、有機合成におけるビルディングブロックとして頻繁に使用されており、科学研究の様々な分野で応用されています。
合成方法
合成経路と反応条件
tert-ブチル 2-(2-メチルピリジン-3-イル)ピロリジン-1-カルボン酸エステルの合成は、通常、特定の条件下で2-メチル-3-ピリジンカルボン酸とtert-ブチル 1-ピロリジンカルボン酸を反応させることにより行われます。 この反応は通常、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で行われ、エステル化プロセスを促進します .
工業的製造方法
この化合物の工業的製造方法には、同様の合成経路が用いられる場合がありますが、大規模生産に最適化されています。これには、自動反応器、連続フローシステム、および厳格な品質管理対策の使用が含まれ、高純度と高収率が保証されます。
化学反応解析
反応の種類
tert-ブチル 2-(2-メチルピリジン-3-イル)ピロリジン-1-カルボン酸エステルは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、ヒドロキシル基やカルボニル基などの官能基を導入するために酸化される可能性があります。
還元: 還元反応は、ピリジン環またはエステル基を修飾するために使用できます。
置換: 求核置換反応は、ピリジン環またはピロリジン環で起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が頻繁に使用されます。
置換: ハロアルカンやアシルクロリドなどの試薬は、置換反応に使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はヒドロキシル化またはカルボニル化された誘導体を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
tert-ブチル 2-(2-メチルピリジン-3-イル)ピロリジン-1-カルボン酸エステルは、科学研究において幅広い応用範囲を持っています。
化学: これは、複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素相互作用の研究や生化学的アッセイにおけるリガンドとして使用できます。
産業: この化合物は、特殊化学薬品や材料の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 2-methyl-3-pyridinecarboxylic acid with tert-butyl 1-pyrrolidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
tert-Butyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
tert-Butyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
tert-ブチル 2-(2-メチルピリジン-3-イル)ピロリジン-1-カルボン酸エステルの作用機序は、特定の分子標的との相互作用を伴います。ピリジン環はπ-πスタッキング相互作用に関与する可能性があり、ピロリジン環は標的分子と水素結合を形成する可能性があります。これらの相互作用は、酵素や受容体の活性を調節し、様々な生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
- tert-ブチル 3-(2-メトキシ-5-メチルピリジン-3-イル)ピロリジン-1-カルボン酸エステル
- tert-ブチル 2-(ヒドロキシメチル)ピロリジン-1-カルボン酸エステル
- tert-ブチル 2-メチルピロリジン-1-カルボン酸エステル
ユニークさ
tert-ブチル 2-(2-メチルピリジン-3-イル)ピロリジン-1-カルボン酸エステルは、その特定の置換パターンによってユニークであり、これは独特の化学的および生物学的特性を付与します。 2-メチルピリジン-3-イル基の存在は、生物学的標的との相互作用能力を高め、創薬における貴重な化合物となっています .
類似化合物との比較
Similar Compounds
- tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-methylpyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpyridin-3-yl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
特性
IUPAC Name |
tert-butyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-12(7-5-9-16-11)13-8-6-10-17(13)14(18)19-15(2,3)4/h5,7,9,13H,6,8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEQQZRNNOJJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2CCCN2C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821044.png)






![3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B11821081.png)

![(3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride](/img/structure/B11821089.png)
